

Introduction: A Key Derivative of a Foundational Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B065613

[Get Quote](#)

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a significant molecule in the landscape of synthetic organic and medicinal chemistry. It is the N-acetylated derivative of the renowned chiral building block, (\pm) -2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The parent Vince lactam is a cornerstone in the synthesis of carbocyclic nucleosides, a class of compounds with potent biological activities.^{[1][2][3]} Its rigid, bicyclic structure provides a stereochemically defined scaffold that has been instrumental in the development of major antiviral drugs, including Abacavir (ZiagenTM) and Carbovir, which are critical in the treatment of HIV.^{[4][5][6]}

The addition of an acetyl group to the nitrogen atom at the 2-position modifies the electronic and steric properties of the parent lactam. This transformation is often a key step in synthetic sequences, serving as a protecting group or as a means to modulate the molecule's reactivity and biological profile. This guide provides a comprehensive analysis of the structure of **2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one**, detailing its core scaffold, functional group characteristics, stereochemistry, and the spectroscopic techniques used for its elucidation.

Molecular Architecture: Nomenclature and Stereochemistry

The systematic IUPAC name, **2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one**, precisely defines the molecule's connectivity and key functional groups.

- Bicyclic System: The core is a bicyclo[2.2.1]heptane skeleton, a strained system featuring a six-membered boat-like ring bridged by a single methylene group.
- Heteroatom: 2-aza indicates that the nitrogen atom replaces the carbon at position 2.
- Unsaturation: The -5-en suffix denotes a double bond between carbons C5 and C6.
- Functional Groups: A ketone (-3-one) is present at C3, forming a γ -lactam (a cyclic amide) with the nitrogen at C2. An acetyl group ($\text{CH}_3\text{CO}-$) is attached to this nitrogen.

The molecule possesses two chiral centers at the bridgehead positions, C1 and C4. Consequently, it exists as a pair of enantiomers. The stereochemistry of these centers is critical, as the biological activity of derivatives like Abacavir is dependent on the correct enantiomerically pure precursor.^[7] For example, the enantiomer commonly used in drug synthesis is derived from (1R,4S)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one.^[5]

Caption: Structure of **2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one**.

Structural Elucidation via Spectroscopy

Confirming the structure of **2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one** relies on a combination of modern spectroscopic techniques. The data presented below are predictive, based on the known spectra of the parent Vince lactam and the expected influence of the N-acetyl group.^{[8][9][10][11]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is highly informative. Key expected signals include:
 - Vinyl Protons (H5, H6): Two distinct signals in the olefinic region (~6.0-7.0 ppm), appearing as doublets or multiplets due to coupling with each other and adjacent bridgehead protons.
 - Bridgehead Protons (H1, H4): Two signals in the range of ~3.0-5.0 ppm. The proton adjacent to the nitrogen (H1) would likely be further downfield.
 - Bridge Methylene Protons (H7a, H7b): Two signals for the diastereotopic protons of the CH_2 bridge, often appearing as doublets of doublets due to geminal and vicinal coupling,

typically around ~1.5-2.5 ppm.

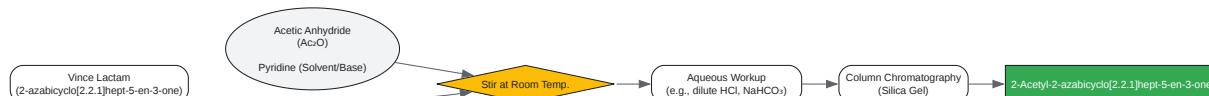
- Acetyl Protons: A sharp singlet integrating to three protons in the upfield region (~2.0-2.5 ppm), characteristic of a methyl group adjacent to a carbonyl.
- ^{13}C NMR: The carbon spectrum complements the proton data:
 - Carbonyl Carbons: Two signals in the highly deshielded region (~165-180 ppm), corresponding to the lactam and acetyl carbonyls.
 - Vinyl Carbons (C5, C6): Two signals in the olefinic region (~130-140 ppm).
 - Bridgehead Carbons (C1, C4): Signals for the two bridgehead carbons.
 - Bridge Methylene Carbon (C7): A single signal in the aliphatic region.
 - Acetyl Methyl Carbon: A signal in the upfield region (~20-25 ppm).

Data Type	Expected Chemical Shift / Frequency	Assignment
¹ H NMR	~6.0-7.0 ppm	Vinyl protons (H5, H6)
	~3.0-5.0 ppm	Bridgehead protons (H1, H4)
	~1.5-2.5 ppm	Methylene bridge protons (H7a, H7b)
	~2.0-2.5 ppm (singlet)	Acetyl methyl protons (-COCH ₃)
¹³ C NMR	~165-180 ppm	Carbonyl carbons (Lactam C=O, Acetyl C=O)
	~130-140 ppm	Vinyl carbons (C5, C6)
(Varies)		Bridgehead & Methylene carbons (C1, C4, C7)
	~20-25 ppm	Acetyl methyl carbon (-COCH ₃)
IR Spectroscopy	~1700-1750 cm ⁻¹ (strong)	Lactam C=O stretch
	~1650-1680 cm ⁻¹ (strong)	Acetyl C=O stretch
	~1620-1640 cm ⁻¹ (medium)	C=C stretch
Mass Spectrometry	151.06 m/z	[M] ⁺ (Molecular Ion for C ₈ H ₉ NO ₂) [12]

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups. The spectrum would be dominated by two strong carbonyl absorption bands. The lactam carbonyl typically appears at a higher frequency (~1700-1750 cm⁻¹) due to ring strain, while the tertiary amide carbonyl of the acetyl group would appear at a slightly lower frequency (~1650-1680 cm⁻¹). A weaker absorption corresponding to the C=C double bond stretch is also expected around 1620-1640 cm⁻¹.

Mass Spectrometry (MS)


High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The molecular formula $C_8H_9NO_2$ corresponds to a molecular weight of 151.16 g/mol . [13] The exact mass measurement would provide unambiguous confirmation of the molecular formula. Fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the bicyclic system.

Synthesis and Chemical Reactivity

The structure's inherent features—a strained bicyclic system, a reactive alkene, and two amide carbonyls—dictate its synthesis and chemical behavior.

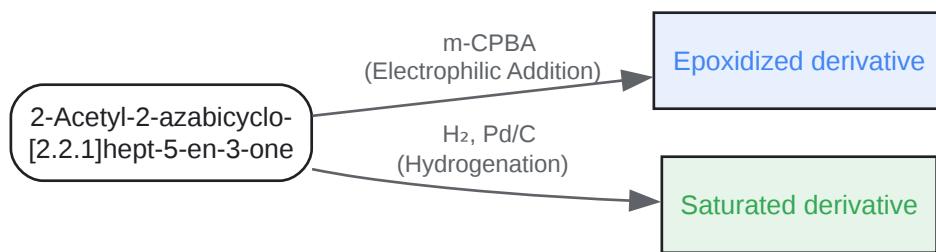
Synthesis Protocol: N-Acetylation of Vince Lactam

The most direct route to **2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one** is through the N-acetylation of the parent Vince lactam.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol:


- Dissolution: Dissolve (\pm)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
- Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.

- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture into ice-cold 1M HCl (aq) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO_3 solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acetylated lactam.

Structural Influence on Reactivity

The N-acetyl group significantly alters the reactivity compared to the parent Vince lactam. It renders the nitrogen non-nucleophilic and non-basic. The primary site of reactivity becomes the C5-C6 double bond. This alkene is susceptible to a variety of transformations:

- Electrophilic Addition: The double bond can react with electrophiles. For instance, reaction with a peroxy acid like m-CPBA would likely yield the corresponding epoxide, a valuable intermediate for further functionalization.[\[14\]](#)
- Hydrogenation: Catalytic hydrogenation will reduce the double bond, yielding the saturated bicyclic lactam.
- Cycloadditions: The strained double bond can participate in various cycloaddition reactions.
- Lactam Cleavage: Under strong hydrolytic conditions (acidic or basic), the lactam ring can be opened to yield a substituted aminocyclopentane carboxylic acid derivative.

[Click to download full resolution via product page](#)

Caption: Key reactions at the C5-C6 double bond.

Conclusion

The structure of **2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one** is defined by its strained, stereochemically rich bicyclic lactam core, derived from the medicinally vital Vince lactam. The N-acetyl group modulates its electronic properties, focusing the molecule's reactivity towards its endocyclic double bond. This feature makes it a versatile intermediate for accessing a wide array of complex, polyfunctionalized cyclopentane and pyrrolidine derivatives. A thorough understanding of its three-dimensional structure and spectroscopic signatures, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel therapeutic agents and complex organic molecules.

References

- Solid-Phase Synthesis of Carbocyclic Nucleosides. ACS Publications. Available at: [\[Link\]](#)
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. Available at: [\[Link\]](#)
- The Biosynthesis of Carbocyclic Nucleosides. Royal Society of Chemistry. Available at: [\[Link\]](#)
- Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one with some electrophiles. Royal Society of Chemistry. Available at: [\[Link\]](#)

- Enzymatic preparation of (X)- β -lactam for the synthesis of abacavir. ResearchGate. Available at: [\[Link\]](#)
- 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one** | C₈H₉NO₂. BuyersGuideChem. Available at: [\[Link\]](#)
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [\[Link\]](#)
- Vince lactam. Wikipedia. Available at: [\[Link\]](#)
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Available at: [\[Link\]](#)
- US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives. Google Patents.
- 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one**. PubChemLite. Available at: [\[Link\]](#)
- CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
- 2-Azabicyclo[1][15][15]hept-5-en-3-one. SpectraBase. Available at: [\[Link\]](#)
- 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. The biosynthesis of carbocyclic nucleosides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vince lactam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ((1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one(79200-56-9) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) IR Spectrum [chemicalbook.com]
- 12. PubChemLite - 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 13. 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | C8H9NO2 - BuyersGuideChem [buyersguidechem.com]
- 14. Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one with some electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Key Derivative of a Foundational Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065613#structure-of-2-acetyl-2-azabicyclo-2-2-1-hept-5-en-3-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com